2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine, also known as 2C3C6TFP, is a pyridine compound with a variety of scientific applications. It is a colorless liquid with a strong odor and is soluble in water. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and surfactants. This compound has a variety of applications in scientific research, including biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Electrophilic Substitutions and Isomerization
2-Chloro-6-(trifluoromethyl)pyridine, when treated with specific reagents like lithium diisopropylamide and iodine, can undergo neat conversion to its 3-iodo derivative. This derivative can be further isomerized to form 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, useful in various reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis and Application in Herbicides
2-Chloro-5-trifluoromethyl pyridine serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, biochemicals, and notably, herbicides. Its synthesis methods and applications have been explored extensively, emphasizing its role in the development of agrochemical products (Li Zheng-xiong, 2004).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine have shown promising results. Additionally, its interaction with DNA has been monitored, highlighting its potential in biological applications (Evecen, Kara, İdil, & Tanak, 2017).
Regioexhaustive Functionalization
Research demonstrates the possibility of converting chloro(trifluoromethyl)pyridines into various carboxylic acids, using methods like site-discriminating deprotonation and iodine migration. This functionalization approach has significant implications for the versatility of these compounds in synthetic chemistry (Cottet & Schlosser, 2004).
Solubility Studies
The solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvent mixtures, such as ethanol and 1-propanol, has been analyzed. Understanding its solubility characteristics is crucial for its application in different chemical environments (Jouyban, Martínez, & Acree, 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in the development of therapeutic drugs .
Mode of Action
The compound interacts with the PI3K enzyme, modulating its activity . .
Biochemical Pathways
The compound’s interaction with the PI3K enzyme affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle regulation and growth
Result of Action
Given its interaction with the PI3K enzyme, it may influence cellular processes regulated by this enzyme, such as cell growth and proliferation . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, its solubility in different solvents varies with temperature , which could influence its distribution and availability in the body
properties
IUPAC Name |
2-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHZHHDELZBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733143 | |
Record name | 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
CAS RN |
917969-77-8 | |
Record name | 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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